Superior In Vivo Therapeutic Activity vs. Iododeoxyuridine in Rabbit Herpetic Keratoconjunctivitis
In the experimental herpetic keratoconjunctivitis rabbit model, 6-bromopyrazino(2,3-b)pyrazine-2,3-diol demonstrated therapeutical activity higher than that of iododeoxyuridine (IDU, idoxuridine), the clinical standard anti-herpetic at the time [1]. Treatment was initiated 3 days post-infection (corneal scarification with human-isolated Herpes simplex strains), with a few treatments per day over a 5–6 day period sufficient to produce a favorable disease course, marked reduction of corneal ulcers, and reduction or disappearance of illness complications [1].
| Evidence Dimension | In vivo therapeutic efficacy in rabbit herpetic keratoconjunctivitis |
|---|---|
| Target Compound Data | Higher therapeutic activity; effective with a few treatments/day for 5–6 days; favorable disease course, marked reduction of corneal ulcers, reduction/disappearance of complications [1] |
| Comparator Or Baseline | Iododeoxyuridine (IDU): lower therapeutic activity; requires continuous and frequent treatments over a long period of time to achieve good therapeutic action [1] |
| Quantified Difference | Qualitatively higher therapeutic activity; reduced dosing frequency (a few treatments/day vs. continuous frequent treatments); shorter treatment duration required [1] |
| Conditions | Rabbit model: corneal infection via scarification with human-isolated Herpes simplex virus (strain HF); treatment initiated 3 days post-infection [1] |
Why This Matters
For researchers procuring compounds for in vivo anti-herpetic studies, this compound offers a therapeutically more effective and practically more convenient dosing regimen compared to the historical standard-of-care comparator IDU.
- [1] US Patent US3472849A. Pyrazino-(2,3-b)-pyrazines. Filed February 12, 1968, issued October 14, 1969. See column description: 'the compound shows on experimental kerato-conjunctivitis on rabbits a therapeutical activity higher than that of iodine-deoxyuridine' and 'does not require, as does iodine-deoxyuridine, continuous and frequent treatments over a long period of time in order to have a good therapeutic action.' View Source
